molecular formula C24H32N4O3S B2850057 N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-37-1

N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2850057
CAS RN: 898451-37-1
M. Wt: 456.61
InChI Key: YYHFQXOZOZCHIV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a morpholinopropyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, and a thioacetamide group attached to a 3,5-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The morpholinopropyl group would introduce a six-membered ring with an oxygen and nitrogen atom. The tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group would introduce a fused ring system with a pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the thioacetamide group might be susceptible to hydrolysis, and the morpholinopropyl group might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Pyridine Derivatives as Insecticides

  • Study Overview : Investigation into pyridine derivatives for insecticidal activity against cowpea aphid. One compound demonstrated approximately four times the insecticidal activity of acetamiprid, a known insecticide, indicating potential for agricultural pest control applications (E. A. Bakhite et al., 2014).

Antimicrobial and Anti-inflammatory Agents

  • Study Overview : Synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests a potential role in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem et al., 2020).

Antifungal Agents

  • Study Overview : Discovery of acetamide derivatives with broad-spectrum antifungal properties, including activity against Candida and Aspergillus species. This research highlights the potential for developing new antifungal medications (D. Bardiot et al., 2015).

Structural Studies on Amide Compounds

  • Study Overview : Examination of the structural aspects of amide-containing derivatives and their interactions with acids, demonstrating potential applications in materials science and pharmaceutical formulation due to their unique properties (A. Karmakar et al., 2007).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

  • Study Overview : Synthesis and evaluation of pyrimidine-triazole derivatives for antimicrobial activity, indicating potential for the development of new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, optimizing its synthesis, and exploring its reactivity .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-6-21(20)28(24(30)26-23)8-4-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHFQXOZOZCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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